2-Methylbutane-1,2,3,4,-tetrol

Description

BenchChem offers high-quality 2-Methylbutane-1,2,3,4,-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbutane-1,2,3,4,-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

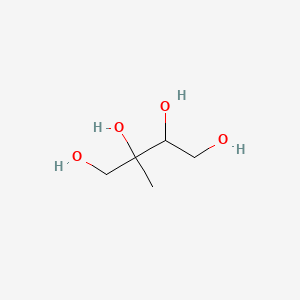

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308143 | |

| Record name | 2-Methyl-1,2,3,4-butanetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42933-13-1 | |

| Record name | 2-Methyl-1,2,3,4-butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42933-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutane-1,2,3,4,-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042933131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3,4-butanetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-1,2,3,4,-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbutane-1,2,3,4-tetrol: Structure, Properties, and Potential

Introduction: Situating a Novel Polyol in the Landscape of Chemical and Pharmaceutical Research

Polyols, or sugar alcohols, are a class of organic compounds characterized by the presence of multiple hydroxyl (-OH) groups.[1] This structural feature imparts high polarity, water solubility, and a capacity for extensive hydrogen bonding, making them significant in various fields, from food science to polymer chemistry and drug development.[1] While simple polyols like glycerol and erythritol are well-studied and widely utilized, the vast chemical space of more complex and substituted polyols remains a fertile ground for discovery.

This technical guide focuses on a specific, lesser-known polyol: 2-Methylbutane-1,2,3,4-tetrol . With the molecular formula C5H12O4, this compound presents a unique combination of a branched-chain alkane backbone and four hydroxyl groups.[2][3] The presence of a methyl group on a butanetetrol framework introduces stereochemical complexity and the potential for novel physicochemical and biological properties. This document aims to provide a comprehensive overview of 2-Methylbutane-1,2,3,4-tetrol, consolidating known information and offering scientifically grounded predictions to guide future research and application development, particularly for researchers, scientists, and professionals in drug development.

I. Chemical Structure and Stereoisomerism: The Foundation of Functionality

The systematic IUPAC name, 2-methylbutane-1,2,3,4-tetrol, precisely defines its molecular architecture: a four-carbon butane chain with hydroxyl groups at positions 1, 2, 3, and 4, and a methyl group at position 2.[2]

Stereochemical Complexity: A critical feature of this molecule is its chirality. The carbon atoms at positions 2, 3, and 4 are chiral centers, giving rise to 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. The specific spatial arrangement of the hydroxyl and methyl groups in each isomer will profoundly influence its biological activity and physical properties, as stereochemistry is a key determinant in molecular recognition by enzymes and receptors.[4][5][6]

The four stereoisomers of the closely related 2-methyltetrols (2-methylerythritol and 2-methylthreitol) have been identified and studied, highlighting the importance of resolving and characterizing each stereoisomer of 2-Methylbutane-1,2,3,4-tetrol.[4] The absolute configuration of each chiral center dictates the overall shape of the molecule, which in turn governs its interactions with other chiral molecules, a fundamental principle in drug design and development.[7]

II. Physicochemical Properties: A Predictive Analysis

Direct experimental data for all physicochemical properties of 2-Methylbutane-1,2,3,4-tetrol are not extensively available. However, based on the principles of physical organic chemistry and data from analogous polyols, we can predict its key characteristics.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Weight | 136.15 g/mol | Calculated from the molecular formula C5H12O4.[2][8][9] |

| Appearance | White, crystalline solid | Similar to other solid polyols like erythritol and xylitol.[10] |

| Solubility | High solubility in polar solvents (e.g., water, ethanol); low solubility in nonpolar solvents (e.g., hexane). | The four hydroxyl groups allow for extensive hydrogen bonding with polar solvent molecules. This is a common characteristic of polyols.[11] |

| Melting Point | Relatively high for its molecular weight. | Strong intermolecular hydrogen bonding between the hydroxyl groups requires significant energy to overcome, leading to a higher melting point compared to non-hydroxylated alkanes of similar mass. For comparison, the unbranched butane-1,2,3,4-tetrol (erythritol) has a melting point of 121.5 °C.[10] |

| Boiling Point | High and likely to decompose before boiling at atmospheric pressure. | Extensive hydrogen bonding also leads to a high boiling point. Vacuum distillation would be necessary to avoid decomposition. The boiling point of butane-1,2,3,4-tetrol is approximately 329-331 °C.[10] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be low (e.g., -2.2).[2][8][9] | The high polarity due to the hydroxyl groups results in a strong preference for the aqueous phase over the lipid phase. |

These predicted properties underscore the hydrophilic nature of 2-Methylbutane-1,2,3,4-tetrol, which has significant implications for its potential applications, particularly in biological systems and pharmaceutical formulations.

III. Spectroscopic Characterization: The Fingerprint of the Molecule

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key signals would include:

-

A singlet or doublet for the methyl group protons.

-

Multiple multiplets for the methine and methylene protons on the butane backbone, with chemical shifts influenced by the adjacent hydroxyl groups.

-

Broad signals for the hydroxyl protons, which may be exchangeable with D₂O.

-

-

¹³C NMR : The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the molecule. The chemical shifts of the carbons bearing hydroxyl groups would be in the range of 60-80 ppm.[12][13]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups.[12][14] C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.[14]

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) would be a suitable method for ionization.

-

The mass spectrum would show a molecular ion peak (or more likely, adducts with sodium or potassium) corresponding to the molecular weight of 136.15 g/mol .

-

Fragmentation patterns would likely involve the loss of water molecules and cleavage of the carbon-carbon bonds. Tandem mass spectrometry (MS/MS) would be invaluable for detailed structural analysis.[15][16]

-

IV. Potential Synthetic Pathways: From Precursors to Polyols

The synthesis of specific stereoisomers of 2-Methylbutane-1,2,3,4-tetrol presents a significant challenge due to the need to control the stereochemistry at three chiral centers. Several strategies can be envisioned, drawing from established methods in asymmetric synthesis.[7]

One plausible approach involves the stereoselective dihydroxylation of a suitable unsaturated precursor. For instance, the Sharpless asymmetric dihydroxylation of a chiral allylic alcohol derived from a simpler starting material could be employed to introduce two of the hydroxyl groups with a defined stereochemistry.[7] Subsequent chemical manipulations would be required to install the remaining hydroxyl groups.

Alternatively, a chemo-enzymatic approach could be highly effective.[17] This might involve the use of enzymes, such as lipases, for the kinetic resolution of a racemic intermediate, allowing for the separation of enantiomers and their subsequent elaboration into the desired stereoisomers of the target molecule.[17] The synthesis of all isomers of 2-methylbutane-1,2,3,4-tetrol has been reported, demonstrating the feasibility of such synthetic endeavors.[17][18]

Diagram: Proposed Synthetic Workflow

Caption: A generalized workflow for the asymmetric synthesis of a specific stereoisomer of 2-Methylbutane-1,2,3,4-tetrol.

V. Potential Applications in Drug Development and Research

The unique structural features of 2-Methylbutane-1,2,3,4-tetrol suggest several potential applications in the pharmaceutical and life sciences sectors.

-

Chiral Building Blocks : The densely functionalized and stereochemically rich structure of 2-Methylbutane-1,2,3,4-tetrol makes it an attractive chiral building block for the synthesis of more complex, biologically active molecules.[19][20] Its various stereoisomers could serve as scaffolds for the development of novel drug candidates.

-

Excipients in Drug Formulation : Polyols are commonly used as excipients in pharmaceutical formulations due to their stabilizing and solubilizing properties. The high water solubility and potential for hydrogen bonding of 2-Methylbutane-1,2,3,4-tetrol could make it a useful component in liquid or solid dosage forms.

-

Probes for Biological Systems : As an analog of endogenous polyols, 2-Methylbutane-1,2,3,4-tetrol could be used as a chemical probe to study enzymes and metabolic pathways involved in polyol metabolism. Dysregulation of the polyol pathway is implicated in various diseases, including diabetic complications.[1]

-

Potential Biological Activity : While no specific biological activities have been extensively reported for 2-Methylbutane-1,2,3,4-tetrol, other tetrols have shown a range of biological effects, including anti-inflammatory properties.[21][22] Screening the different stereoisomers of 2-Methylbutane-1,2,3,4-tetrol for various biological activities could be a promising area of research. For instance, tetrazole-containing compounds, which are structurally distinct but also nitrogen-rich heterocycles, exhibit a wide array of pharmacological activities.[23][24]

VI. Experimental Protocols for Characterization

For researchers who have synthesized or isolated 2-Methylbutane-1,2,3,4-tetrol, a rigorous characterization protocol is essential.

Protocol 1: Purification and Structural Verification

-

Initial Purification :

-

Crude product should be purified using column chromatography on silica gel.

-

A polar solvent system, such as a gradient of methanol in dichloromethane, is likely to be effective.

-

Monitor fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

-

-

Purity Assessment :

-

Structural Elucidation :

-

Obtain high-resolution ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the atoms.

-

Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Obtain an IR spectrum to confirm the presence of hydroxyl groups.

-

Diagram: Characterization Workflow

Caption: A streamlined workflow for the purification and characterization of 2-Methylbutane-1,2,3,4-tetrol.

VII. Conclusion and Future Directions

2-Methylbutane-1,2,3,4-tetrol represents an intriguing yet under-explored molecule with significant potential. Its stereochemical complexity, coupled with the inherent properties of polyols, makes it a compelling target for further investigation. Future research should focus on:

-

Stereoselective Synthesis : The development of efficient and scalable synthetic routes to access all eight stereoisomers in high purity is paramount.

-

Comprehensive Characterization : A full experimental characterization of the physicochemical and spectroscopic properties of each stereoisomer is needed.

-

Biological Screening : A systematic evaluation of the biological activities of the individual stereoisomers could uncover novel therapeutic leads or valuable research tools.

-

Applications in Materials Science : The potential of 2-Methylbutane-1,2,3,4-tetrol as a monomer or cross-linking agent in the synthesis of novel bio-based polymers could be explored.[26][27]

By building upon the foundational knowledge and predictive insights presented in this guide, the scientific community can begin to unlock the full potential of this unique polyol and its derivatives.

References

-

Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. PubMed. Available from: [Link]

-

Ion−Molecule Reactions for the Characterization of Polyols and Polyol Mixtures by ESI/FT-ICR Mass Spectrometry. Analytical Chemistry - ACS Publications. Available from: [Link]

-

Recent advances in the total synthesis of polyhydroxylated alkaloids via chiral oxazines. Organic & Biomolecular Chemistry. Available from: [Link]

-

Determination of polyols in serum by selected ion monitoring. PubMed. Available from: [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available from: [Link]

- The structures of the four stereoisomers of 2-methyltetrol (1): 2-C-methyl-D-erythritol [(2S,3R). ResearchGate. Available from: https://www.researchgate.net/figure/The-structures-of-the-four-stereoisomers-of-2-methyltetrol-1-2-C-methyl-D-erythritol_fig1_262791845

-

IR - Sadtler Polyols. Wiley Science Solutions. Available from: [Link]

-

2-Methyl-1,2,3,4-butanetetrol. PubChem. Available from: [Link]

-

Chemo-Enzymatic Synthesis of All Isomers of 2-Methylbutane-1,2,3,4-tetraol – Important Contributors to Atmospheric Aerosols. ResearchGate. Available from: [Link]

-

FT-IR spectra of polyols. (for polyol ID refer to Table 1). ResearchGate. Available from: [Link]

-

Novel components of the human metabolome: the identification, characterization and anti-inflammatory activity of two 5-androstene tetrols. PubMed. Available from: [Link]

-

(3S)-2-methylbutane-1,2,3,4-tetrol. PubChem. Available from: [Link]

-

(2R,3R)-2-methylbutane-1,2,3,4-tetrol. PubChem. Available from: [Link]

-

Morphology and Physicochemical Properties of Branched Polyurethane/Biopolymer Blends. MDPI. Available from: [Link]

-

Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations. PMC. Available from: [Link]

-

Polyhydroxylated seven-membered chiral building blocks. Asymmetric synthesis of compactin analogs. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Biological Activities and Crystal Structure Determination of trans, trans-Cyclohexane-1,2,4,5-tetrol Monohydrate from Pseuduvaria phuyensis (R.M.K. Saunders). Preprints.org. Available from: [Link]

-

Sugars 1H/13C NMR spectroscopy. Gagné Group. Available from: [Link]

-

Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Growing Science. Available from: [Link]

-

Tetritol. Solubility of Things. Available from: [Link]

-

Synthesis of 2-C-methyl-D-erythritol and 2-C-methyl-L-threitol; determination of the absolute configuration of 2-C-methyl-1,2,3,4-butanetetrol isolated. ResearchGate. Available from: [Link]

-

Physicochemical characterization of branched chain polymeric polypeptide carriers based on a poly-lysine backbone. PubMed. Available from: [Link]

-

Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. Available from: [Link]

-

Detection and identification of sugar alcohol sweeteners by ion mobility spectrometry. SpringerLink. Available from: [Link]

-

2-methylbutane-1,2,3,4-tetrol. Pharmaffiliates. Available from: [Link]

-

A Practical Way to Synthesize Chiral Fluoro-Containing polyhydro-2H-chromenes From Monoterpenoids. PubMed. Available from: [Link]

-

Illustration of the isomers of butane-1,2,3,4-tetrol using the 2D... ResearchGate. Available from: [Link]

- HPLC analysis of sugars and sugar alcohols. Google Patents.

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available from: [Link]

-

Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study. RSC Publishing. Available from: [Link]

-

Quantitative NMR Spectroscopy – Alcoholic, Non-Alcoholic and Low-Alcohol Beverages – Quality Control and Nutritional Labeling. panic nmr. Available from: [Link]

-

Synthesis Of 2-Methylbutane Report. Bartleby.com. Available from: [Link]

-

Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties. MDPI. Available from: [Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris. Available from: [Link]

-

(3S)-2-methylbutane-1,2,3,4-tetrol. Phytochemical. Available from: [Link]

Sources

- 1. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. 2-Methyl-1,2,3,4-butanetetrol | C5H12O4 | CID 6451933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. (3S)-2-methylbutane-1,2,3,4-tetrol | C5H12O4 | CID 53481015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2R,3R)-2-methylbutane-1,2,3,4-tetrol | C5H12O4 | CID 11309539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. growingscience.com [growingscience.com]

- 13. Synthesis Of 2-Methylbutane Report - 886 Words | Bartleby [bartleby.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Novel components of the human metabolome: the identification, characterization and anti-inflammatory activity of two 5-androstene tetrols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 23. eurekaselect.com [eurekaselect.com]

- 24. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 26. researchgate.net [researchgate.net]

- 27. Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties [mdpi.com]

Mechanism of 2-Methylbutane-1,2,3,4-tetrol Formation from Isoprene Oxidation

Executive Summary

This technical guide delineates the mechanistic formation of 2-methylbutane-1,2,3,4-tetrols (2-methyltetrols) from the atmospheric oxidation of isoprene (2-methyl-1,3-butadiene). While isoprene is the most abundant non-methane biogenic volatile organic compound (BVOC) emitted globally, its oxidation products—specifically the tetrols—serve as critical tracers for secondary organic aerosol (SOA) formation.[1][2]

For researchers in drug development and toxicology, this pathway is of particular interest as a model for epoxide-mediated toxicity and stereoselective hydrolysis . The formation of these tetrols is not a simple gas-phase oxidation but a multiphase process involving the generation of Isoprene Epoxydiols (IEPOX) followed by acid-catalyzed ring opening on aerosol surfaces.

Mechanistic Foundations: The Gas-Phase Radical Cascade

The formation of 2-methyltetrols begins in the gas phase. The process is initiated by the hydroxyl radical (OH) and governed by the concentration of nitric oxide (NO). Under low-NO conditions (pristine environments), the pathway favors the formation of hydroperoxides and epoxides rather than fragmentation into smaller carbonyls.

Step 1: Initiation and Peroxy Radical Formation

The oxidation initiates with the electrophilic addition of the OH radical to the double bonds of isoprene.

-

C4-Addition (Major): OH adds to C4, followed by O₂ addition to C1, forming the ISOPOO radical.

-

C1-Addition (Minor): OH adds to C1, followed by O₂ addition to C4.

Step 2: The ISOPOOH Junction

Under low-NO conditions, the ISOPOO radical reacts primarily with hydroperoxyl radicals (

Step 3: The IEPOX Gateway (Critical Intermediate)

This is the rate-determining step for SOA potential. A second OH radical attacks ISOPOOH. Instead of a standard termination, this reaction triggers an intramolecular substitution that expels the OH group, closing the ring to form Isoprene Epoxydiols (IEPOX) .

- -IEPOX: Formed from (4,3)-ISOPOOH.

- -IEPOX: Formed from (1,2)-ISOPOOH.

Expert Insight: The conversion of ISOPOOH to IEPOX regenerates the OH radical, making this cycle autocatalytic in terms of oxidative capacity.

The Heterogeneous Interface: Acid-Catalyzed Hydrolysis

Gas-phase IEPOX is relatively stable. The formation of 2-methyltetrols requires a phase transfer. IEPOX undergoes reactive uptake onto acidic aerosol particles (sulfate/nitrate seeds).[4]

Mechanism of Ring Opening

Once partitioned into the aqueous phase of the aerosol, IEPOX undergoes acid-catalyzed hydrolysis (

-

Protonation: The epoxide oxygen is protonated by hydronium ions (

) present in the aerosol. -

Nucleophilic Attack: Water acts as the nucleophile, attacking the more substituted carbon (Markovnikov-like) or the less hindered carbon depending on steric and electronic factors.

-

Tetrol Formation: The ring opens to yield the 2-methylbutane-1,2,3,4-tetrol.

Stereochemical Outcomes

The hydrolysis is stereospecific. The geometry of the IEPOX precursor determines the diastereomer formed:

-

2-Methylerythritol: Predominantly formed from trans-

-IEPOX. -

2-Methylthreitol: Predominantly formed from cis-

-IEPOX.

Pathway Visualization

The following diagram illustrates the complete cascade from Isoprene to the Tetrol isomers.

Figure 1: The multiphase oxidation pathway of isoprene yielding 2-methyltetrols via the IEPOX intermediate.

Experimental Protocols: Validation & Detection

For application scientists validating this mechanism or synthesizing standards, the following protocol ensures rigorous detection of the tetrols.

Protocol: Chamber Simulation & GC/MS Detection

Objective: Generate and quantify 2-methyltetrols to validate IEPOX uptake efficiency.

Phase 1: Chamber Reaction

-

Seed Generation: Nebulize a solution of Magnesium Sulfate (

) and Sulfuric Acid ( -

Reactant Injection: Inject Isoprene (500 ppb) and Hydrogen Peroxide (

) as the OH precursor. -

Oxidation: Irradiate with UV lights (300-400 nm) for 4 hours.

photolysis generates OH radicals. -

Collection: Draw chamber air through a Quartz Fiber Filter (QFF) at 10 L/min for 2 hours.

Phase 2: Extraction & Derivatization

-

Extraction: Sonicate the QFF in methanol (20 mL) for 45 minutes.

-

Filtration: Filter extract through a 0.2

PTFE syringe filter. -

Dry Down: Evaporate solvent under a gentle

stream to dryness. -

Derivatization: Add 50

of BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide). Incubate at 70°C for 1 hour.-

Rationale: Tetrols are too polar for direct GC analysis. Silylation converts hydroxyl groups to trimethylsilyl (TMS) ethers, increasing volatility.

-

Phase 3: GC/MS Analysis

-

Column: HP-5MS (30m x 0.25mm x 0.25

). -

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 60°C (1 min)

300°C at 10°C/min. -

Detection: Electron Impact (EI) mode. Monitor ions m/z 219 and m/z 335 (characteristic TMS fragments of tetrols).

Workflow Visualization

Figure 2: Analytical workflow for the isolation and detection of 2-methyltetrols from aerosol samples.

Key Data & Kinetic Parameters

The following table summarizes the kinetic drivers for the formation of 2-methyltetrols. Note the heavy dependence on aerosol acidity (

| Parameter | Value / Condition | Relevance |

| IEPOX Gas Yield | > 75% (Low-NO conditions) | High potential for downstream tetrol formation [2]. |

| Reactive Uptake Coeff ( | Dependent on particle acidity and water content [3]. | |

| Rate Constant ( | Acid-catalyzed hydrolysis is the rate-limiting step in the particle phase [4]. | |

| Isomer Ratio (Thre/Ery) | ~0.3 - 0.5 | Diagnostic ratio used to distinguish isoprene SOA from other sources [1]. |

References

-

Claeys, M., et al. (2004).[5] Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene.[1][6][7][8][9] Science. Link

-

Paulot, F., et al. (2009).[4] Unexpected Epoxide Formation in the Gas-Phase Photooxidation of Isoprene. Science. Link

-

Surratt, J. D., et al. (2010).[4][10] Reactive Intermediates Revealed in Secondary Organic Aerosol Formation from Isoprene. PNAS. Link

-

Cole-Filipiak, N. C., et al. (2010). Acid-Catalyzed Hydrolysis of Isoprene Epoxydiols. Environmental Science & Technology.[11] Link

-

Lin, Y. H., et al. (2012). Isoprene Epoxydiols as Precursors to Secondary Organic Aerosol Formation: Acid-Catalyzed Reactive Uptake Studies with Authentic Compounds. Environmental Science & Technology.[11] Link

Sources

- 1. Computational Exploration of the Ability of the 2‑Methyltetrols Produced from Photooxidation of Isoprene to Form Prenucleation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.oberlin.edu [www2.oberlin.edu]

- 3. researchgate.net [researchgate.net]

- 4. ACP - Heterogeneous OH oxidation of isoprene-epoxydiol-derived organosulfates: kinetics, chemistry and formation of inorganic sulfate [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. A review of stereochemical implications in the generation of secondary organic aerosol from isoprene oxidation - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C6EM00354K [pubs.rsc.org]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ACP - Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols [acp.copernicus.org]

- 11. www2.oberlin.edu [www2.oberlin.edu]

Technical Whitepaper: Hygroscopic Properties & Phase State Dynamics of 2-Methylbutane-1,2,3,4-tetrol in Aerosols

This technical guide synthesizes the physicochemical behavior of 2-Methylbutane-1,2,3,4-tetrol (2-methyltetrols) in aerosol systems, bridging atmospheric chemistry with inhalation science.

Executive Summary

2-Methylbutane-1,2,3,4-tetrol (C

This guide characterizes 2-MT as a moderately hygroscopic species (

Physicochemical Characterization

Chemical Structure & Isomerism

2-MT exists primarily as two diastereomers: 2-methylerythritol and 2-methylthreitol . In aerosol studies, these are often analyzed as a collective sum due to their similar thermodynamic properties.

-

Solubility: Highly water-soluble (polyol nature similar to sugar alcohols like mannitol).

-

Atmospheric Source: Acid-catalyzed hydrolysis of isoprene epoxydiols (IEPOX) on sulfate aerosols.[6]

Thermodynamic State

Pure 2-MT aerosols do not crystallize readily; they tend to form amorphous supersaturated solutions .

-

Glass Transition (

): -

Implication: At typical tropospheric temperatures, dry 2-MT particles may exist as semisolids or glasses , significantly retarding water uptake kinetics.

Hygroscopic Properties[7][8][9][10][11][12][13]

Hygroscopicity Parameter ( )

The water uptake is quantified using the

Table 1: Hygroscopic Parameters of 2-Methyltetrol Aerosols

| Condition | Measurement Technique | Kappa ( | Growth Factor (HGF) at 90% RH* | Notes |

| Subsaturated (RH < 100%) | HTDMA | 0.10 – 0.11 | ~1.24 | Mass transfer limitations may suppress observed growth. |

| Supersaturated (RH > 100%) | CCN Counter | 0.27 | N/A (Activation) | Higher |

| Mixed (2-MT + Ammonium Sulfate) | HTDMA | Non-ideal | Variable | At >45% organic mass, |

*Calculated using

Water Activity & Isotherms

Unlike salts that deliquesce (step-change), 2-MT shows continuous water uptake . However, the kinetics of this uptake are governed by viscosity. At low RH (<40%), the particle may be glassy, preventing water diffusion into the core, leading to a "core-shell" morphology that defies equilibrium predictions.

Experimental Methodologies

To validate these properties, we utilize two primary setups: HTDMA for subsaturated growth and Optical Tweezers/EDB for single-particle viscosity.

HTDMA Protocol (Hygroscopicity Tandem Differential Mobility Analyzer)

This protocol measures the change in particle diameter as a function of RH.

-

Aerosol Generation: Atomize aqueous 2-MT solution; pass through diffusion dryer (RH < 5%).

-

Size Selection: DMA-1 selects monodisperse particles (e.g.,

nm). -

Conditioning: Particles pass through a Nafion humidifier (RH set to 90%).

-

Scanning: DMA-2 scans the size distribution of the humidified particles.[8]

-

Data Analysis: Calculate

.[9]

Visualization of HTDMA Workflow

Figure 1: Schematic of the HTDMA system used to determine the hygroscopic growth factor (HGF) of 2-MT aerosols.

Phase State & Viscosity Dynamics[1][14][15][16][17]

The "glassy" nature of 2-MT is a critical differentiator from standard liquid aerosols.

The Viscosity-RH Relationship

As RH decreases, water (a plasticizer) evaporates, and the viscosity of 2-MT increases exponentially.

-

High RH (>80%): Liquid state (

Pa·s). Rapid equilibrium. -

Moderate RH (40–80%): Semisolid (

Pa·s). Diffusion limited. -

Low RH (<30%): Glassy solid (

Pa·s). Kinetic arrest.

Visualization of Phase Dynamics

Figure 2: Phase transitions of 2-MT aerosols driven by relative humidity. Note the hysteresis potential during humidification due to slow diffusion.

Implications for Drug Development & Inhalation Toxicology

While primarily an atmospheric tracer, the properties of 2-MT model the behavior of polyol excipients in inhaled formulations.

-

Lung Deposition Modeling:

-

Hygroscopic growth in the high-humidity environment of the lung (99.5% RH) drastically changes particle size.

-

A 2-MT particle with

and -

Impact: This growth shifts deposition from the deep alveolar region to the tracheobronchial region.

-

-

Formulation Stability:

-

The tendency of 2-MT to form glasses rather than crystals suggests it can stabilize amorphous drug dispersions, preventing recrystallization but potentially trapping moisture.

-

References

-

Ferdousi-Rokib, N., et al. (2025).[11] Hygroscopicity of Isoprene-Derived Secondary Organic Aerosol Mixture Proxies: The Importance of Solute Diffusion and Salting-In Effects. EGUsphere. Link

-

Surratt, J.D., et al. (2024). Quantifying and Modeling the Impact of Phase State on the Ice Nucleation Abilities of 2-Methyltetrols. Environmental Science & Technology.[12][13] Link[12]

-

Petters, M. D., & Kreidenweis, S. M. (2007).[14] A single parameter representation of hygroscopic growth and cloud condensation nucleus activity. Atmospheric Chemistry and Physics. Link

-

PubChem. (2025).[2][5] Compound Summary: 2-methylbutane-1,2,3,4-tetrol.[1][2][3][5] National Library of Medicine. Link

-

Pringle, K. J., et al. (2010). Global distribution of the effective aerosol hygroscopicity parameter for CCN activation. Atmospheric Chemistry and Physics. Link

Sources

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. (3S)-2-methylbutane-1,2,3,4-tetrol | C5H12O4 | CID 53481015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molbase.com [molbase.com]

- 4. (2R,3R)-2-methylbutane-1,2,3,4-tetrol | C5H12O4 | CID 11309539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1,2,3,4-butanetetrol | C5H12O4 | CID 6451933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ACP - Hygroscopicity of isoprene-derived secondary organic aerosol mixture proxies: importance of diffusion and salting-in effects [acp.copernicus.org]

- 8. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]

- 9. Calculation of aerosol particle hygroscopic properties from OPC derived PM2.5 data - Meteorologische Zeitschrift Vol. 33 No. 2 — Schweizerbart science publishers [schweizerbart.de]

- 10. Hygroscopic and Chemical Properties of Aerosol Emissions at a Major Mining Facility in Iran: Implications for Respiratory Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGUsphere - Hygroscopicity of Isoprene-Derived Secondary Organic Aerosol Mixture Proxies: The Importance of Solute Diffusion and Salting-In Effects [egusphere.copernicus.org]

- 12. Quantifying and Modeling the Impact of Phase State on the Ice Nucleation Abilities of 2-Methyltetrols as a Key Component of Secondary Organic Aerosol Derived from Isoprene Epoxydiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study: Thickness and Phase of Organic Particles Affect Cloud Formation, Climate – Department of Chemistry [chem.unc.edu]

- 14. acp.copernicus.org [acp.copernicus.org]

2-Methylbutane-1,2,3,4-tetrol: A Foundational Tracer for Biogenic Secondary Organic Aerosol

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Biogenic volatile organic compounds (BVOCs) released by vegetation are a dominant precursor to atmospheric secondary organic aerosol (SOA), profoundly influencing air quality, climate, and atmospheric chemistry.[1][2] Isoprene is the most abundant non-methane BVOC, and understanding its contribution to SOA is critical.[3] This technical guide provides an in-depth exploration of 2-methylbutane-1,2,3,4-tetrol (commonly referred to as 2-methyltetrol), a key molecular tracer used to identify and quantify SOA derived from isoprene. We will dissect its atmospheric formation mechanism, detail the rigorous analytical workflows required for its quantification, and discuss the interpretation of its atmospheric measurements. This document is intended for atmospheric chemists, environmental scientists, and analytical professionals seeking to apply this tracer in their research.

The Critical Role of BVOCs and the Need for Molecular Tracers

The Earth's vegetation annually emits over 1,000 teragrams of BVOCs into the atmosphere, an amount that significantly surpasses anthropogenic VOC emissions.[4] These compounds, including isoprene, monoterpenes, and sesquiterpenes, are highly reactive and play a central role in the troposphere.[5][6][7] Their atmospheric oxidation leads to the formation of ground-level ozone and a substantial fraction of the global SOA budget.[1][2]

SOA particles affect the Earth's radiative balance by scattering and absorbing solar radiation and by acting as cloud condensation nuclei. However, the sheer complexity of atmospheric organic aerosol, a mixture of thousands of individual compounds, makes it incredibly challenging to disentangle the contributions from different sources. This is where the utility of molecular tracers becomes paramount. An ideal tracer is a compound uniquely linked to a specific precursor and emission source, allowing researchers to track the impact of that source on aerosol composition. For isoprene, the most significant BVOC, 2-methylbutane-1,2,3,4-tetrol has emerged as a foundational tracer.[3][8][9]

2-Methylbutane-1,2,3,4-tetrol: A Specific Marker for Isoprene SOA

2-Methylbutane-1,2,3,4-tetrol (C₅H₁₂O₄) is a polyol first identified in ambient aerosol samples collected over the Amazonian rainforest. Its carbon skeleton is identical to its precursor, isoprene (C₅H₈), making it a direct and unambiguous indicator of isoprene's contribution to SOA. The term "2-methyltetrols" collectively refers to its two diastereomers: 2-methylerythritol and 2-methylthreitol.[10][11]

The significance of this tracer lies in its formation pathway, which occurs directly in the atmosphere from the oxidation of isoprene.[12][13] Its presence in aerosol samples provides definitive evidence that isoprene has been oxidized and has partitioned into the particle phase, a critical step in forming SOA.

Atmospheric Formation Pathway: From Gas to Particle

The conversion of gaseous isoprene into particle-phase 2-methyltetrol is a multi-step process involving gas-phase oxidation followed by heterogeneous chemistry on existing aerosol particles. The dominant pathway, particularly in low-NOx environments typical of remote, forested regions, is initiated by the hydroxyl radical (OH).[3][14]

The key steps are:

-

OH-Initiated Oxidation: Isoprene reacts with the OH radical, forming isoprene hydroxy peroxy radicals (ISOPOO•).

-

Formation of Epoxydiols (IEPOX): In low-NOx conditions, ISOPOO• radicals react primarily with the hydroperoxyl radical (HO₂) to form isoprene hydroxyhydroperoxides (ISOPOOH). Further oxidation of ISOPOOH by OH radicals yields isoprene epoxydiols (IEPOX), key second-generation gas-phase products.[3][15]

-

Reactive Uptake and Hydrolysis: IEPOX is a water-soluble molecule that can be taken up by acidic aqueous aerosol particles already present in the atmosphere.[15][16] The acid-catalyzed ring-opening of the epoxide group, followed by nucleophilic addition of water (hydrolysis), forms the stable 2-methyltetrols.[3][15][17] This final step efficiently transfers the carbon from the gas phase to the particle phase, contributing to SOA mass.

The diagram below illustrates this critical atmospheric transformation.

Caption: Atmospheric formation of 2-methyltetrols from isoprene.

Analytical Methodologies for Detection and Quantification

The accurate measurement of 2-methyltetrols requires a robust analytical workflow, from aerosol collection to instrumental analysis. Due to their low volatility and high polarity, these compounds cannot be analyzed directly by standard gas chromatography.

Aerosol Sample Collection

The primary objective is to collect a sufficient mass of particulate matter for analysis.

-

Instrumentation: High-volume or medium-volume air samplers are typically used, drawing air through a filter at a known flow rate for a set duration (e.g., 24 hours).

-

Size Selection: A size-selective inlet, such as a PM2.5 cyclone, is crucial to collect only the fine particulate matter most relevant to air quality and health.[18]

-

Filter Media: Polytetrafluoroethylene (PTFE) filters are often chosen due to their chemical inertness and low organic background.[19] Quartz fiber filters are also used but require pre-baking at high temperatures to remove organic contaminants.

Sample Preparation and Derivatization

This stage is designed to extract the target analytes from the filter and chemically modify them to be suitable for GC-MS analysis.

-

Causality of Derivatization: 2-methyltetrols contain four hydroxyl (-OH) groups, making them highly polar and non-volatile. Direct injection into a gas chromatograph would result in poor peak shape and decomposition. The critical step is trimethylsilylation , where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This dramatically increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.[3][20]

Instrumental Analysis

-

Gas Chromatography/Mass Spectrometry (GC-MS): This is the most common and well-validated technique. The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a chemical "fingerprint" that allows for positive identification and quantification.

-

Advanced Techniques: For real-time measurements of both gas and particle-phase components, the Filter Inlet for Gases and Aerosols coupled to a Chemical Ionization Mass Spectrometer (FIGAERO-CIMS) is a powerful tool.[19][21] This instrument collects particles on a filter, which is then heated to thermally desorb the compounds for analysis, providing high-resolution data on aerosol composition and volatility.[19][22] For analyzing underivatized samples and thermally labile species like organosulfates, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry is increasingly used.[16]

The comprehensive analytical workflow is depicted below.

Caption: Standard analytical workflow for 2-methyltetrols in aerosols.

For identification by GC-MS, specific mass fragments of the tetra-TMS-ether of 2-methyltetrol are monitored.

| Mass-to-Charge Ratio (m/z) | Fragment Ion Identity | Significance |

| 219 | [C₇H₂₃O₂Si₃]⁺ | Base peak, characteristic fragment |

| 205 | [C₇H₁₇O₂Si₂]⁺ | Major fragment |

| 103 | [CH₂OSi(CH₃)₃]⁺ | Indicates a primary TMS-ether group |

| 73 | [Si(CH₃)₃]⁺ | Ubiquitous TMS fragment |

| Table 1: Key electron ionization mass fragments for the trimethylsilyl (TMS) derivative of 2-methyltetrols, essential for their identification in GC-MS analysis. |

Protocol: Quantification of 2-Methyltetrols via GC-MS

This protocol provides a self-validating system through the use of an internal standard.

Objective: To quantify 2-methylerythritol and 2-methylthreitol in PM2.5 filter samples.

Materials:

-

Exposed PM2.5 PTFE filter punches (e.g., 1.5 cm²)

-

Internal Standard (IS): e.g., meso-Erythritol or a deuterated standard

-

Silylating Reagent: BSTFA with 1% TMCS

-

Solvents: Dichloromethane (DCM), Pyridine

-

Calibration Standards: Authentic 2-methylerythritol and 2-methylthreitol

-

Glass vials (2 mL) with PTFE-lined caps

-

Nitrogen evaporator

-

GC-MS system

Methodology:

-

Extraction: a. Place a filter punch into a 2 mL glass vial. b. Add a known amount of the Internal Standard solution (e.g., 50 µL of 1 µg/mL meso-erythritol in methanol). The IS is critical as it corrects for variations in extraction efficiency and derivatization yield. c. Add 1.5 mL of DCM. d. Sonicate the vial in an ultrasonic bath for 30 minutes to ensure complete extraction of organic compounds from the filter.

-

Concentration: a. Carefully transfer the solvent extract to a clean vial, leaving the filter behind. b. Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. Overheating can cause loss of semi-volatile compounds.

-

Derivatization: a. To the dry residue, add 50 µL of BSTFA (+1% TMCS) and 10 µL of pyridine (as a catalyst). b. Seal the vial tightly and heat at 70°C for 1 hour. This ensures the complete conversion of all hydroxyl groups to their TMS-ether forms.

-

GC-MS Analysis: a. Cool the vial to room temperature. b. Inject 1 µL of the derivatized sample into the GC-MS. c. GC Conditions (Example):

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

- Inlet Temperature: 270°C

- Carrier Gas: Helium, constant flow (1.2 mL/min)

- Oven Program: 80°C (hold 2 min), ramp to 200°C at 3°C/min, then ramp to 300°C at 15°C/min (hold 10 min). d. MS Conditions (Example):

- Mode: Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM)

- Monitored Ions (SIM): m/z 219, 205 (for 2-methyltetrols) and corresponding ions for the IS.

-

Quantification: a. Prepare a multi-point calibration curve by derivatizing known amounts of authentic standards and the internal standard. b. Plot the ratio of the analyte peak area to the IS peak area against the concentration. c. Calculate the concentration of 2-methyltetrols in the ambient sample using the calibration curve and the known volume of air sampled.

Data Interpretation and Applications

The concentration of 2-methyltetrols provides a direct measure of the amount of SOA formed from isoprene photooxidation.[3] These data are invaluable for:

-

Source Apportionment: Determining the fraction of organic aerosol mass originating from biogenic versus anthropogenic sources.

-

Model Evaluation: Testing and constraining atmospheric chemistry models that simulate SOA formation.

-

Understanding Atmospheric Processes: Investigating the influence of factors like temperature, humidity, and pollution levels (NOx) on SOA formation.[14]

Atmospheric concentrations vary widely depending on location and season, reflecting the patterns of biogenic emissions.

| Environment Type | Typical Concentration Range (ng m⁻³) | Reference |

| Forested (e.g., Amazon, Boreal) | 10 - 100+ | [10] |

| Rural / Downwind | 1 - 20 | |

| Urban (influenced by biogenics) | 0.5 - 10 | |

| Table 2: Representative atmospheric concentrations of total 2-methyltetrols (sum of diastereomers) observed in PM2.5 across different environments. |

Challenges and Advanced Considerations

While 2-methyltetrols are a robust tracer, researchers must be aware of certain complexities:

-

Analytical Artifacts: Isoprene-derived organosulfates are another major class of isoprene SOA products.[23] These compounds can be thermally unstable and may decompose to 2-methyltetrols in a hot GC inlet, potentially leading to an overestimation of the actual 2-methyltetrol concentration.[3][16] This highlights the value of complementary analysis by LC-MS, which does not require heating.

-

Stereoisomers and Direct Emissions: While atmospheric formation from isoprene is non-stereoselective, some plants can directly emit certain stereoisomers of 2-methyltetrol.[13] Analyzing the enantiomeric excess can provide insights into the relative importance of direct biogenic emission versus secondary atmospheric formation.[13]

-

Aerosol Physical State: The efficiency of IEPOX uptake and subsequent hydrolysis depends on the physical state of the aerosol (i.e., liquid, semi-solid, or glassy).[12] Studies have shown that 2-methyltetrol itself has a low glass transition temperature, suggesting that isoprene-derived SOA particles are likely in a liquid-like state in the lower troposphere, which facilitates these reactions.[12][13]

Conclusion

2-Methylbutane-1,2,3,4-tetrol is an indispensable molecular tracer that has revolutionized our understanding of the atmospheric fate of isoprene. Its unambiguous link to the most significant biogenic precursor of SOA provides a powerful tool for quantifying the impact of vegetation on atmospheric composition and climate. A thorough understanding of its formation chemistry and the application of rigorous, well-validated analytical protocols, such as the GC-MS method detailed here, are essential for producing high-quality data. Future research will continue to refine our understanding of its formation under varied atmospheric conditions and integrate these findings into next-generation air quality and climate models.

References

Click to expand

- Wu, C. et al. (2025). Direct high-altitude observations of 2-methyltetrols in the gas- and particle phase in air masses from Amazonia. Faraday Discussions, 258, 60-75.

- Claeys, M. et al. (2021).

- Mohr, C. et al. (2025).

- Lessmeier, J. et al. (2018). Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols.

- Koop, T. et al. (2018). Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols.

- Edney, E. O. et al. (2025). Detection and quantification of 2-methyltetrols in ambient aerosol in the southeastern United States.

- Martinsson, J. et al. (2020). On the Relationship of Biogenic Primary and Secondary Organic Aerosol Tracer Compounds on the Aethalometer Model Parameters.

- Luttkus, G. et al. (2026). 2-Methyltetrol Sulfate Oxidation by Hydroxyl Radical in Atmospheric Water Mimics and Implications for the Fate of Isoprene-Derived Secondary Organic Aerosol. ACS ES&T Air.

- Dou, Y. et al. (2024). Characterization of biogenic volatile organic compounds and their oxidation products in a stressed spruce-dominated forest close to a biogas power plant.

- Kesselmeier, J. & Staudt, M. (1999). Biogenic Volatile Organic Compounds (VOC): An Overview on Emission, Physiology and Ecology.

- Lin, Y.-H. et al. (2013). Development of a hydrophilic interaction liquid chromatography (HILIC) method for the chemical characterization of water-soluble isoprene epoxydiol (IEPOX)-derived secondary organic aerosol. PMC.

- Surratt, J. D. et al. (2010). Reactive intermediates revealed in secondary organic aerosol formation from isoprene.

- Peñuelas, J. & Staudt, M. (2012). Biogenic volatile organic compounds (BVOCs) and global change ecology. CREAF.

- Zhang, H. et al. (2012). Organosulfates as Tracers for Secondary Organic Aerosol (SOA) Formation from 2-Methyl-3-Buten-2-ol (MBO)

- Chen, J. et al. (2024). A Review of Biogenic Volatile Organic Compounds from Plants: Research Progress and Future Prospects. PMC.

- Kourtchev, I. et al. (2005). Observation of 2-methyltetrols and related photo-oxidation products of isoprene in boreal forest aerosols from Hyytiälä, Finland.

- Ding, X. et al. (2021). Vertical distribution of biogenic and anthropogenic secondary organic aerosols in the urban boundary layer o.

- Clark, S. L. et al. (2018). Assessing the Potential Mechanisms of Isomerization Reactions of Isoprene Epoxydiols on Secondary Organic Aerosol.

- Loreto, F. & Fineschi, S. (n.d.). BVOC (Biogenic volatile organic compound)

- Cash, J. et al. (2016). The structures and names of the stereoisomers of 2-methyltetrol.

- Sustainability Directory. (2025). What Is the Role of Biogenic Volatile Organic Compounds (BVOCs) in Atmospheric Chemistry? Sustainability Directory.

- Metrohm AG. (n.d.). Analysis of Aerosols. Metrohm.

- Wang, W. et al. (2005). Characterization of oxygenated derivatives of isoprene related to 2-methyltetrols in Amazonian aerosols using trimethylsilylation and gas chromatography/ion trap mass spectrometry. Scilit.

- Amnuaylojaroen, T. et al. (2023). Effects of biogenic volatile organic compounds and anthropogenic NOx emissions on O3 and PM2.5 formation over the northern region of Thailand. Frontiers in Environmental Science.

- Mohr, C. et al. (2025).

Sources

- 1. A Review of Biogenic Volatile Organic Compounds from Plants: Research Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of biogenic volatile organic compounds and anthropogenic NOx emissions on O3 and PM2.5 formation over the northern region of Thailand [frontiersin.org]

- 3. Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art | MDPI [mdpi.com]

- 4. ACP - Characterization of biogenic volatile organic compounds and their oxidation products in a stressed spruce-dominated forest close to a biogas power plant [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. Biogenic volatile organic compounds (BVOCs) and global change ecology | CREAF [creaf.cat]

- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 8. aaqr.org [aaqr.org]

- 9. Organosulfates as Tracers for Secondary Organic Aerosol (SOA) Formation from 2-Methyl-3-Buten-2-ol (MBO) in the Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. researchgate.net [researchgate.net]

- 12. acp.copernicus.org [acp.copernicus.org]

- 13. ACP - Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols [acp.copernicus.org]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. pnas.org [pnas.org]

- 16. Development of a hydrophilic interaction liquid chromatography (HILIC) method for the chemical characterization of water-soluble isoprene epoxydiol (IEPOX)-derived secondary organic aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www2.oberlin.edu [www2.oberlin.edu]

- 18. metrohm.com [metrohm.com]

- 19. Direct high-altitude observations of 2-methyltetrols in the gas- and particle phase in air masses from Amazonia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. Research Collection | ETH Library [research-collection.ethz.ch]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Resolution GC-MS Derivatization Protocol for 2-Methylbutane-1,2,3,4-tetrol Analysis

Abstract

This application note details a rigorous protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-methylbutane-1,2,3,4-tetrols (2-methyltetrols). While primarily recognized as major secondary organic aerosol (SOA) markers from isoprene photooxidation, these compounds serve as an excellent model for the analysis of complex, hydrophilic polyols in drug development and metabolomics. The protocol utilizes BSTFA + 1% TMCS for comprehensive silylation, ensuring high volatility and thermal stability. We provide a validated workflow covering extraction, anhydrous preparation, derivatization kinetics, and mass spectral interpretation for the two diastereomers: 2-methylthreitol and 2-methylerythritol .

Introduction & Scientific Rationale

The Analyte Challenge

2-Methylbutane-1,2,3,4-tetrol (C₅H₁₂O₄) contains four hydroxyl groups on a five-carbon branched chain. This high polarity renders the molecule non-volatile and thermally labile, making direct GC analysis impossible. In drug development, this molecule mimics the behavior of hydrophilic impurities and sugar-like metabolites, requiring derivatization strategies that prevent column adsorption and thermal degradation.

The Derivatization Strategy: Silylation

To enable gas phase separation, the hydroxyl protons must be substituted with non-polar groups. We employ Trimethylsilylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.

-

Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent.

-

Reagent Choice: BSTFA is preferred over BSA due to the higher volatility of its by-products (TMS-trifluoroacetamide), which minimizes detector fouling. The addition of 1% TMCS increases the donor strength (Lewis acid catalysis), ensuring the sterically hindered tertiary hydroxyl at the C2 position is fully derivatized.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition.

Figure 1: Step-by-step analytical workflow.[1][2][3][4] The "Drying" step is highlighted in red as moisture is the primary cause of assay failure.

Detailed Protocol

Reagents and Standards

-

Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Acetonitrile.

-

Internal Standard (IS): meso-Erythritol (chemically similar polyol) or meso-Erythritol-13C4 (isotopically labeled for mass spec).

-

Reference Standards: Authentic 2-methyltetrol standards (often synthesized or sourced from specific atmospheric chemistry suppliers).

Sample Preparation[5]

-

Extraction: Extract the filter or biological sample with Methanol (HPLC grade). Sonicate for 20 minutes.

-

Filtration: Filter extract through a 0.2 µm PTFE filter to remove particulates.

-

Spiking: Add a known quantity of Internal Standard (e.g., 10 µL of 100 µg/mL meso-Erythritol solution).

-

Drying (CRITICAL): Evaporate the methanol extract to complete dryness under a gentle stream of high-purity Nitrogen.

-

Note: Any residual water will hydrolyze the BSTFA, producing peaks of TMS-silanol and incomplete derivatives.

-

Derivatization Reaction

-

Add 100 µL of Pyridine to the dried residue.

-

Add 200 µL of BSTFA + 1% TMCS .

-

Vortex for 10 seconds to ensure dissolution.

-

Incubate at 70°C for 60 minutes .

-

Why: While primary hydroxyls react at room temperature, the tertiary hydroxyl at C2 requires thermal energy to overcome steric hindrance.

-

-

Allow the sample to cool to room temperature. Transfer to a GC vial with a glass insert.

GC-MS Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

| Parameter | Setting | Rationale |

| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Standard 5% phenyl phase provides ideal selectivity for silylated polyols. |

| Inlet Temp | 280°C | Ensures rapid volatilization of high-MW derivatives. |

| Injection | 1 µL, Splitless (or Split 1:10 for high conc.) | Splitless maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal separation efficiency. |

| Oven Program | 100°C (hold 1 min) → 10°C/min → 300°C (hold 5 min) | Slow ramp allows separation of diastereomers (Threitol vs Erythritol). |

| Transfer Line | 290°C | Prevents condensation of derivatives before the source. |

| Ion Source | EI (70 eV), 230°C | Standard Electron Ionization. |

| Acquisition | SCAN (50–550 amu) or SIM | SIM is required for low-level quantification. |

Data Interpretation & Validation

Chromatographic Separation

The derivatization produces fully silylated species: 2-methyltetrol-TMS4 .

-

Order of Elution:

-

2-Methylthreitol-TMS4 (Elutes first)

-

2-Methylerythritol-TMS4 (Elutes second)

-

-

Note: Separation is achieved due to slight differences in the 3D conformation of the TMS groups affecting interaction with the stationary phase.

Mass Spectral Features (EI Spectrum)

The molecular weight of the tetra-TMS derivative is 424 Da .

-

Molecular Ion (M+): m/z 424 (Often weak or absent).

-

Characteristic Fragment Ions:

-

m/z 219: Diagnostic ion for 2-methyltetrols (Cleavage of the carbon backbone).

-

m/z 205: Loss of -CH2OTMS side chain.

-

m/z 147: Rearrangement ion (TMS-O-Si(CH3)2).

-

m/z 73: Trimethylsilyl cation [Si(CH3)3]+ (Base peak in many scans).

-

m/z 334: [M - 90] (Loss of TMSOH).

-

Quantification Ions (SIM Mode):

-

Target: m/z 219

-

Qualifiers: m/z 205, 147

-

Internal Standard (meso-Erythritol-TMS4): m/z 217 (or 205/307 depending on fragmentation).

Quality Control Criteria

-

Linearity: R² > 0.995 over the range of 0.1 – 100 ng/µL.

-

Derivatization Efficiency: Monitor the peak area of the IS. If the area drops <70% of the running average, check for moisture contamination.

-

Resolution: Valley between Threitol and Erythritol peaks should be < 10% of peak height.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing Peaks | Active sites in liner or column | Replace inlet liner (deactivated wool); trim column head. |

| Missing Peaks | Water in sample | Ensure "Drying" step is complete. Use fresh BSTFA (it hydrolyzes easily). |

| Extra Peaks | Incomplete derivatization | Increase reaction time to 90 min or temp to 80°C. Check Pyridine purity. |

| Baseline Rise | Column bleed or reagent excess | Bake out column at 310°C. Ensure reagent vials are capped tightly. |

References

-

Claeys, M., et al. (2004). "Formation of secondary organic aerosols through photooxidation of isoprene."[2] Science.

-

Wang, W., et al. (2004). "Fragmentation study of diastereoisomeric 2-methyltetrols... using gas chromatography/ion trap mass spectrometry." Rapid Communications in Mass Spectrometry.

-

BenchChem. (2025). "The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS."

-

Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA."

-

EPA. (2014). "Standard Operating Procedures: Gas Chromatography/Mass Spectrometry."

Sources

Application Notes and Protocols: Solvent Extraction of 2-Methyltetrols from Quartz Filters for Atmospheric Aerosol Analysis

Abstract

This document provides a comprehensive technical guide for the extraction of 2-methyltetrols (2-MTs), key biomarkers for isoprene-derived secondary organic aerosol (SOA), from ambient particulate matter collected on quartz fiber filters. We delve into the fundamental principles governing the choice of extraction methodology, offering detailed, field-proven protocols for both Ultrasonic-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE). The causality behind experimental choices, from solvent selection to post-extraction derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is thoroughly explained. This guide is intended for atmospheric scientists, environmental chemists, and analytical researchers seeking robust and validated methods for the quantification of these critical atmospheric compounds.

Introduction: The Significance of 2-Methyltetrols in Atmospheric Science

2-Methyltetrols (C₅H₁₂O₄), existing as two primary diastereomers (2-methylerythritol and 2-methylthreitol), are major products of the photooxidation of isoprene under low-NOx conditions. Isoprene is the most abundant non-methane volatile organic compound (VOC) emitted into the Earth's atmosphere, primarily from terrestrial vegetation. Its oxidation products play a pivotal role in the formation of Secondary Organic Aerosol (SOA), which influences climate, air quality, and human health.

The quantification of 2-methyltetrols in atmospheric aerosols, typically collected on quartz fiber filters, provides a crucial tracer for estimating the contribution of isoprene to SOA mass. However, their low volatility and high polarity, owing to four hydroxyl groups, present significant analytical challenges. Effective extraction from the complex filter matrix is the critical first step for accurate analysis. This guide details the methodologies to achieve this, ensuring high recovery and sample integrity.

Foundational Principles of Extraction from Quartz Filter Matrices

The primary objective of solvent extraction is to quantitatively transfer the target analytes—2-methyltetrols—from the solid quartz fiber matrix, where they are adsorbed as part of the total particulate matter, into a liquid solvent phase. The efficiency of this process is governed by several key factors:

-

Solvent Selection: The chosen solvent must effectively solvate the polar 2-methyltetrols while minimizing the co-extraction of interfering species. A solvent's polarity, viscosity, and boiling point are critical parameters.

-

Energy Input (Agitation & Temperature): Energy is required to overcome the analyte-matrix interactions and facilitate mass transfer. This is typically supplied through ultrasonic waves (sonication) or elevated temperature and pressure.

-

Time: Sufficient time must be allowed for the solvent to penetrate the matrix and for the analytes to diffuse into the bulk solvent.

Two advanced extraction techniques have proven highly effective for this application: Ultrasonic-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE).

-

Ultrasonic-Assisted Extraction (UAE): This technique employs high-frequency sound waves (typically 20-40 kHz) to induce acoustic cavitation in the solvent. The rapid formation and collapse of microscopic bubbles generate intense localized energy, creating microjets and shockwaves that disrupt the particulate matter structure on the filter and enhance the penetration of the solvent, leading to rapid and efficient extraction.

-

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes solvents at elevated temperatures (e.g., 75–200 °C) and pressures (e.g., 100 bar). The high temperature decreases solvent viscosity and increases its diffusion rate, while the high pressure keeps the solvent in its liquid state above its atmospheric boiling point, enabling faster and more exhaustive extractions.

Solvent Systems and Reagents for Analysis

The selection of an appropriate solvent system is paramount for the successful extraction of polar compounds like 2-methyltetrols.

Extraction Solvents

Due to the polar nature of the four hydroxyl groups in 2-methyltetrols, polar solvents are required. Methanol is a common and effective choice. To enhance the extraction of a broader range of organic species, a mixture of a polar solvent with a less polar one is often employed. A dichloromethane/methanol mixture has been successfully used for extracting isoprene SOA markers.

| Solvent System | Composition (v/v) | Rationale & Use Case |

| Methanol (MeOH) | 100% | High polarity effectively solvates 2-MTs. Commonly used for broad extraction of polar organic compounds from PM₂.₅. |

| Dichloromethane/Methanol | 1:1 or 4:1 | A combination solvent system that can extract a wider range of compounds with varying polarities. The 4:1 (DCM:MeOH) ratio has been used for saccharidic compounds, while a 1:1 ratio is also effective for SOA markers. |

Reagents for GC-MS Derivatization

Direct analysis of 2-methyltetrols by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. Therefore, a derivatization step is mandatory to convert the polar hydroxyl (-OH) groups into less polar, more volatile, and more thermally stable silyl ethers.

| Reagent | Full Name | Function |

| BSTFA + 1% TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | The primary silylating agent (BSTFA) replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group. TMCS acts as a catalyst to enhance the reaction rate. |

| Pyridine | Pyridine | Often used as a solvent for the derivatization reaction and to neutralize the HCl byproduct, driving the reaction to completion. |

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is valued for its simplicity, speed, and efficiency, making it suitable for high-throughput sample processing.

Step-by-Step Methodology:

-

Filter Preparation: Using clean forceps, cut a defined portion (e.g., a 1/4 or 1/2 punch) of the exposed quartz filter and place it into a clean glass vial (e.g., 15 mL). A filter blank (an unexposed filter that traveled with the samples) should be processed in parallel to assess background contamination.

-

Internal Standard Spiking: Spike the filter with a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not expected in the sample) to correct for extraction efficiency and instrumental variability.

-

Solvent Addition: Add 10 mL of the chosen extraction solvent (e.g., Methanol) to the vial, ensuring the filter portion is fully submerged.

-

Sonication: Place the vial in an ultrasonic bath. Sonicate for 15-20 minutes. To prevent potential thermal degradation of analytes, it is advisable to use a bath with temperature control or to periodically add cool water to the bath.

-

Repeat Extraction: Carefully remove the solvent extract using a clean glass pipette and transfer it to a new vial. Repeat steps 3 and 4 two more times with fresh solvent, combining all three extracts to ensure quantitative recovery.

-

Concentration: Evaporate the combined extracts to near dryness under a gentle stream of high-purity nitrogen gas. The sample is now ready for derivatization.

Caption: Workflow for Ultrasonic-Assisted Extraction (UAE) of 2-MTs.

Protocol 2: Pressurized Liquid Extraction (PLE/ASE)

This automated protocol offers high efficiency and reproducibility with significantly reduced solvent consumption compared to traditional methods.

Step-by-Step Methodology:

-

Cell Preparation: Place a cellulose or glass fiber filter at the outlet of the PLE extraction cell. Mix the filter sample with an inert dispersant (e.g., diatomaceous earth) and pack it into the stainless-steel extraction cell.

-

Internal Standard: The internal standard can be spiked directly onto the filter before packing.

-

Instrument Parameters: Set the extraction parameters on the PLE instrument. Typical conditions are:

-

Solvent: Methanol

-

Temperature: 100 °C

-

Pressure: 1500 psi (approx. 100 bar)

-

Static Time: 5 minutes

-

Extraction Cycles: 2

-

Flush Volume: 60% of cell volume

-

Purge Time: 90 seconds (with N₂)

-

-

Extraction: Place the sealed cell into the instrument and begin the automated extraction sequence. The extract will be collected in a sealed vial.

-

Concentration: If necessary, concentrate the collected extract under a gentle stream of nitrogen before derivatization.

Caption: Workflow for Pressurized Liquid Extraction (PLE) of 2-MTs.

Post-Extraction Derivatization and Analysis

Silylation Protocol for GC-MS Analysis

This procedure converts the non-volatile 2-MTs into their volatile trimethylsilyl (TMS) derivatives.

Step-by-Step Methodology:

-

Dry Down: Ensure the concentrated sample extract from the extraction step is completely dry. The presence of protic solvents like methanol or water will destroy the silylating reagent.

-

Reagent Addition: To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Reaction: Tightly cap the vial and heat at 70 °C for 1 hour to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Caption: Silylation and GC-MS analysis workflow for 2-MTs.

Alternative Analysis: LC-MS

While GC-MS is a standard technique, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using Hydrophilic Interaction Liquid Chromatography (HILIC), offers a powerful alternative. The primary advantage is that derivatization is not required, which eliminates a sample preparation step and avoids potential artifacts from the thermal decomposition of thermally labile compounds in the hot GC inlet.

References

- 2-Methyltetrol Sulfate Oxidation by Hydroxyl Radical in Atmospheric Water Mimics and Implications for the Fate of Isoprene-Derived Secondary Organic Aerosol. (2026). ACS ES&T Air.

- Direct high-altitude observations of 2-methyltetrols in the gas- and particle phase in air masses from Amazonia. (2025). Faraday Discussions.

- Development of a Compound-Specific Carbon Isotope Analysis Method for 2-Methyltetrols, Biomarkers for Secondary Organic Aerosols from Atmospheric Isoprene. (2010). Analytical Chemistry.

- New method for resolving the enantiomeric composition of 2-methyltetrols in atmospheric organic aerosols. (2011). PubMed.

- What is Ultrasonic Extraction?. (n.d.).

- Formation of 2-methyl tetrols and 2-methylglyceric acid in secondary organic aerosol

Silylation of 2-Methylbutane-1,2,3,4-tetrol using BSTFA and TMCS

Application Note: High-Efficiency

Abstract & Introduction

2-Methylbutane-1,2,3,4-tetrol (2-methyltetrol) is a critical molecular marker used to trace secondary organic aerosols (SOA) derived from the photooxidation of isoprene, the Earth's most abundant biogenic volatile organic compound. Accurate quantification of this highly polar polyol is essential for atmospheric modeling and metabolic profiling.

However, the compound's four hydroxyl groups—specifically the sterically hindered tertiary hydroxyl at the C2 position—render it non-volatile and thermally unstable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.